molecular formula C22H15NOS B14155093 1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 4018-87-5

1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone

Cat. No.: B14155093
CAS No.: 4018-87-5
M. Wt: 341.4 g/mol
InChI Key: REJMKKCKXXSOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound with the molecular formula C22H15NOS. It is known for its unique structure, which includes a dibenzo[a,h]phenothiazine core attached to an ethanone group.

Preparation Methods

The synthesis of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethanone group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but generally include various oxidized, reduced, or substituted derivatives.

Scientific Research Applications

1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(14H-Dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

4018-87-5

Molecular Formula

C22H15NOS

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone

InChI

InChI=1S/C22H15NOS/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)25-20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3

InChI Key

REJMKKCKXXSOIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.